molecular formula C6H11N3O B1292074 (4-propyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 497855-00-2

(4-propyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No. B1292074
CAS RN: 497855-00-2
M. Wt: 141.17 g/mol
InChI Key: ZPUGMHPXVOHOAZ-UHFFFAOYSA-N
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Description

The compound of interest, "(4-propyl-4H-1,2,4-triazol-3-yl)methanol," is not directly studied in the provided papers. However, the papers do discuss various triazole derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their diverse range of biological activities and applications in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of triazole derivatives can vary depending on the substituents and the desired product. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol involved the treatment of a triazole epoxy precursor with sodium methoxide . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound "this compound," possibly involving the use of a propyl-substituted triazole and an appropriate alcohol component.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with adjacent aromatic rings, as seen in the crystal structure of the fluoro-substituted triazole compound . The triazole ring can also participate in hydrogen bonding, which can influence the conformation and stability of the molecule .

Chemical Reactions Analysis

Triazole derivatives can exhibit polymorphism, which is the ability of a compound to crystallize into more than one crystallographic form. This phenomenon is influenced by factors such as the solvent used during crystallization, as demonstrated by the solvent-dependent polymorphism observed in a triazole derivative . The ability to form hydrogen bonds with different acceptors in different polymorphs is a key aspect of this behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and intermolecular interactions. For example, the solubility of a benzyl-substituted triazole in various solvents was found to increase with temperature, and the solubility order was determined to be methanol > ethanol > n-propanol > n-butanol > isopropanol > water . Computational studies on triazole derivatives have also provided insights into their dipole moments, frontier molecular orbitals, and UV-vis spectra, which can be affected by solvent effects .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Huisgen 1,3-dipolar Cycloadditions : A tris(triazolyl)methanol-Cu(I) structure, similar to (4-propyl-4H-1,2,4-triazol-3-yl)methanol, has been used as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. This structure shows outstanding catalytic properties due to low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Solvent Influence on Molecular Organization

  • Impact on Molecular Organization in Solvents : Research on similar compounds shows that their molecular organization changes in different solvents. Studies have indicated that compounds like this compound behave differently in solvents like methanol and propan-2-ol, influencing their molecular form and aggregate formation (Matwijczuk et al., 2018).

Complex Formation and Magnetic Properties

  • Formation of Polynuclear Copper(II) Complexes : A study involving Schiff-base ligands containing pyridyl and 1,2,4-triazolyl rings, similar to this compound, showed the formation of unusual polynuclear copper(II) complexes. These complexes exhibit antiferromagnetic-type exchange coupling, indicating potential applications in magnetic materials (Bazhina et al., 2019).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Triazole derivatives, including compounds similar to this compound, have been studied for their effectiveness as corrosion inhibitors for metals like mild steel. They function by interacting with metal surfaces, offering potential applications in industrial corrosion prevention (Ma et al., 2017).

properties

IUPAC Name

(4-propyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-3-9-5-7-8-6(9)4-10/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUGMHPXVOHOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286229
Record name 4-Propyl-4H-1,2,4-triazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497855-00-2
Record name 4-Propyl-4H-1,2,4-triazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497855-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl-4H-1,2,4-triazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-propyl-4H-1,2,4-triazol-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a mixture of 90% nitric acid (18 ml) and water (26 ml) was added sodium nitrite (0.07 g) and then 3-hydroxymethyl-5-mercapto-4-propyl-4H-1,2,4-triazole (10 g) was slowly added for 0.5 hours at 45° C. After cooling to room temperature, and sodium carbonate was slowly added thereto to adjust pH to 7 at 0° C. The reaction mixture was concentrated under reduced pressure, methanol was added to the residue, and the precipitates were removed by filtration. The mixture was concentrated under reduced pressure, dichloromethane was added to the residue, the precipitates were removed by filtration, and the filtrate was concentrated to give 3-hydroxymethyl-4-propyl-4H-1,2,4-triazole (5.95 g) as a crude product.
Quantity
18 mL
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10 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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